GSK 625433
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GSK-625433 involves enantioselective 1,3-dipolar cycloaddition of azomethine ylides and electrophilic alkenes using a dual chiral silver catalyst . The molecular formula of GSK-625433 is C26H32N4O5S, and its molecular weight is 512.62 g/mol . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
GSK-625433 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific details on the reagents and conditions are not widely available.
Substitution: GSK-625433 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include chiral catalysts, electrophilic alkenes, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
GSK-625433 exerts its effects by inhibiting the Hepatitis C virus NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the Hepatitis C virus, and its inhibition prevents the virus from replicating and spreading . The compound binds to the active site of the NS5B polymerase, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
GSK-625433 is unique in its potent inhibition of the Hepatitis C virus NS5B polymerase. Similar compounds include:
TMC435: Another inhibitor of the Hepatitis C virus NS3/4A protease.
Telaprevir: An inhibitor of the Hepatitis C virus NS3/4A protease.
Boceprevir: Also an inhibitor of the Hepatitis C virus NS3/4A protease.
Compared to these compounds, GSK-625433 specifically targets the NS5B polymerase, making it a unique and valuable tool in antiviral research .
Properties
CAS No. |
885264-71-1 |
---|---|
Molecular Formula |
C26H32N4O5S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |
InChI Key |
HLQXYDHLDZTWDW-KAWPREARSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Isomeric SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-625433; GSK 625433; GSK625433. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.